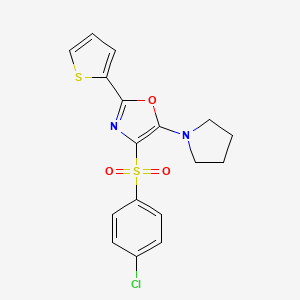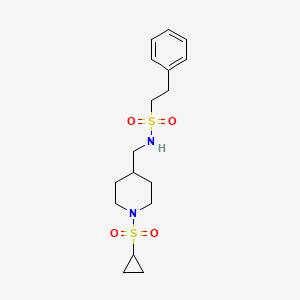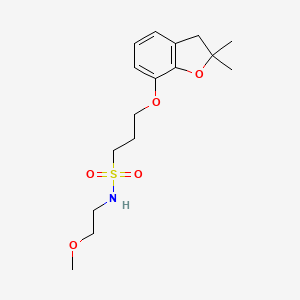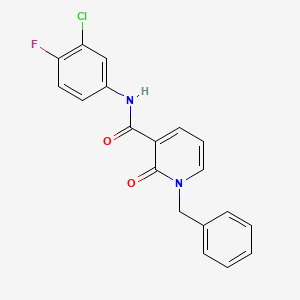![molecular formula C9H13N3S2 B2401116 5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol CAS No. 879617-91-1](/img/structure/B2401116.png)
5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring . It is aromatic as indicated by its extensive substitution reactions. It is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .
Synthesis Analysis
Thiophene derivatives have been synthesized by various methods. For instance, terthiophene is prepared by the nickel- or palladium-catalysed coupling reaction of 2,5-dibromothiophene with the Grignard reagent derived from 2-bromothiophene .
Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
Thiophene and its derivatives undergo various chemical reactions. For instance, they can undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide .
Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . It has a molar mass of 84.14 g/mol, a melting point of -38 °C, and a boiling point of 84 °C .
Scientific Research Applications
Synthesis and Derivative Formation
1,3,5-Triazine derivatives, including those related to 5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol, have been a focus of synthesis studies. These derivatives exhibit unique electronic and structural properties, often leading to new compounds with potential applications in various fields (Zhang Li-hu, 2014).
Electronic and Optical Properties
Studies have shown that triazine derivatives, including those with thienyl groups, can have tunable optical and redox properties. This makes them interesting for applications in materials science, particularly in areas related to electronic and photonic devices (H. Muraoka, M. Mori, S. Ogawa, 2015).
Corrosion Inhibition
Recent research has demonstrated the effectiveness of tetrahydro-1,2,4-triazines, which are structurally similar to the compound , as corrosion inhibitors. These compounds are particularly useful in protecting metals like steel in corrosive environments, indicating potential industrial applications (H. A. Abd El‐Lateef, K. Shalabi, A. Arab, Yasser M Abdallah, 2022).
Synthetic Routes to Fluorescent Dyes
Thienyl-triazine derivatives have been explored for their potential in creating fluorescent dyes with large Stokes shifts. Such materials are valuable in fields like bioimaging and sensor technologies (Sandra Rihn, P. Retailleau, Antoinette De Nicola, G. Ulrich, R. Ziessel, 2012).
Conformational Analysis for Medical Applications
Some triazine compounds have been studied for their potential as ligands in medical applications, specifically looking at their conformational properties. These studies contribute to the understanding of how such molecules might interact in biological systems (Tal Hermon, E. Tshuva, 2008).
Mechanism of Action
Target of Action
The compound “5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol” is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their specific structure and the biological target they interact with . The interaction with their targets can lead to changes in cellular processes, potentially resulting in the observed biological effects . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity, suggesting they may interfere with essential biochemical pathways in microbial organisms . .
Result of Action
The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. Given that thiazole derivatives can exhibit a wide range of biological activities , the molecular and cellular effects of “5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol” could potentially be diverse.
Safety and Hazards
Future Directions
Thiophene and its derivatives have a wide range of applications in industrial chemistry and material science . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, future research may focus on exploring these properties further and developing new thiophene-based compounds for various applications .
properties
IUPAC Name |
5-(2-thiophen-2-ylethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S2/c13-9-10-6-12(7-11-9)4-3-8-2-1-5-14-8/h1-2,5H,3-4,6-7H2,(H2,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBJVLSMLFXPDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline (HCl)](/img/structure/B2401043.png)
![Methyl 2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2401045.png)

![1-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2401047.png)

![methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401051.png)

![N-(4-chlorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2401054.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2401055.png)
![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2401056.png)